Ferric chloride hexahydrate

Overview

Description

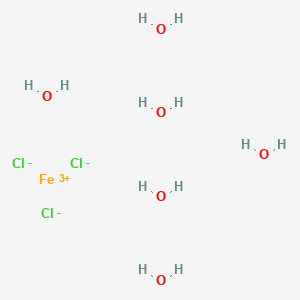

Ferric chloride hexahydrate, chemically known as FeCl3·6H2O, is an inorganic compound recognized for its distinctive orange-brown crystals. This compound plays a crucial role in various industrial and laboratory applications, ranging from water treatment to electronic manufacturing. Its efficacy in coagulating and flocculating in wastewater management transforms how contaminants are removed, making it indispensable in environmental engineering .

Mechanism of Action

Target of Action

The primary targets of ferric trichloride hexahydrate are red blood cells (RBCs) and platelets . It has been shown to induce vascular injury, leading to occlusive thrombosis, which involves platelet activation and aggregation .

Mode of Action

Ferric trichloride hexahydrate interacts with its targets through a series of complex reactions. Upon exposure to water, it forms hydrates, reflecting its Lewis acidity . All hydrates exhibit deliquescence, meaning that they become liquid by absorbing moisture from the air . Hydration invariably gives derivatives of aquo complexes with the formula

[FeCl2(H2O)4]+[FeCl_2(H_2O)_4]^+[FeCl2(H2O)4]+

. This interaction with water and its targets leads to changes in the cellular environment, promoting thrombosis .Biochemical Pathways

The redox transition between the Fe(II) and Fe(III) valence states forms a complex network of biochemical interactions, including a tight interplay of biotic and abiotic reactions . These reactions have a fundamental role in environmental biogeochemistry . The compound’s interaction with red blood cells and platelets leads to extensive vascular injury and thrombosis .

Pharmacokinetics

It is known that the compound is highly soluble in water, with a solubility of 912 g/l at 25°c . This high solubility suggests that the compound could have good bioavailability.

Result of Action

The molecular and cellular effects of ferric trichloride hexahydrate’s action are primarily seen in the induction of vascular injury and thrombosis . This involves the activation and aggregation of platelets in the context of an aseptic closed vascular system . The compound’s interaction with red blood cells also promotes extensive vascular injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferric trichloride hexahydrate. For instance, the compound forms hydrates upon exposure to water, reflecting its Lewis acidity . All hydrates exhibit deliquescence, meaning that they become liquid by absorbing moisture from the air . This suggests that the compound’s action could be influenced by the presence and amount of water in the environment.

Biochemical Analysis

Biochemical Properties

Ferric trichloride hexahydrate is known to play a role in biochemical reactions. It is a Lewis acid and all forms are mild oxidizing agents . The compound is involved in the synthesis of zerovalent iron nanoparticles, which have been successfully synthesized using sodium borohydride solution reduction of ferric trichloride hexahydrate .

Cellular Effects

It is known that ferric trichloride hexahydrate can cause inflammation, swelling, and bleeding from the lungs, convulsions, jaundice, low blood sugar, multiple blood clotting defects, kidney damage with absence of urine, damage to the pancreas, vascular damage, blood loss, shock, and vascular collapse .

Molecular Mechanism

The molecular mechanism of ferric trichloride hexahydrate involves its interaction with other molecules at the atomic level. The compound forms hydrates upon exposure to water, reflecting its Lewis acidity. All hydrates exhibit deliquescence, meaning that they become liquid by absorbing moisture from the air . The crystal structure of ferric trichloride hexahydrate has been determined from three‐dimensional single‐crystal x-ray‐diffraction data. In the crystals, two chloride ions and four water molecules are arranged around each ferric ion to form octahedral trans ‐ [FeCl 2 (OH 2) 4] + ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferric trichloride hexahydrate can change over time. For example, zerovalent iron nanoparticles synthesized using ferric trichloride hexahydrate have shown high monodispersity and are well dispersed on clay surfaces .

Dosage Effects in Animal Models

The effects of ferric trichloride hexahydrate can vary with different dosages in animal models. For instance, the median lethal dose (LD50) in mice is 1300 mg FeCl3/kg bodyweight .

Metabolic Pathways

Ferric trichloride hexahydrate is involved in the synthesis of zerovalent iron nanoparticles, indicating its role in certain metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric chloride hexahydrate can be synthesized through several methods:

- Dissolving Iron Ore in Hydrochloric Acid:

Fe3O4+8HCl→FeCl2+2FeCl3+4H2O

- Oxidation of Ferrous Chloride with Chlorine:

2FeCl2+Cl2→2FeCl3

- Oxidation of Ferrous Chloride with Oxygen:

4FeCl2+O2+4HCl→4FeCl3+2H2O

Properties

CAS No. |

10025-77-1 |

|---|---|

Molecular Formula |

Cl3FeH2O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

trichloroiron;hydrate |

InChI |

InChI=1S/3ClH.Fe.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI Key |

VITRLXDSBBVNCZ-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3] |

Canonical SMILES |

O.Cl[Fe](Cl)Cl |

boiling_point |

599 °F at 760 mmHg (Decomposes) (NTP, 1992) About 316 °C |

Color/Form |

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates. |

density |

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink 2.90 at 25 °C Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/ 2.9 g/cm³ |

melting_point |

583 °F (NTP, 1992) [ACGIH] approximately 300 °C 304 °C Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/ 37 °C |

physical_description |

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals. Ferric chloride, solution appears as a colorless to light brown aqueous solution that has a faint hydrochloric acid odor. Highly corrosive to most metals and probably corrosive to tissue. Noncombustible. Used in sewage treatment and water purification. Liquid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS] BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. |

Related CAS |

10025-77-1 (hexahydrate) 20074-52-6 (Parent) |

solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992) In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol. Slightly sol in carbon disulfide, practically insol in ethyl acetate. Sol in glycerol 430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane. Solubility in water, g/100ml at 20 °C: 92 (reaction) |

Synonyms |

Atofen; Ferric Chloride Hexahydrate; Ferric Trichloride Hexahydrate; Iron Chloride (FeCl3.6H2O); Iron Perchloride Hexahydrate; Iron Trichloride Hexahydrate; Iron(3+) Chloride Hexahydrate; Iron Chloride (FeCl3) Hexahydrate |

vapor_pressure |

1 mmHg at 381 °F (NTP, 1992) VP: 1 mm Hg at 194.0 °C VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C Vapor pressure at 20 °C: negligible |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Its molecular formula is FeCl3·6H2O, and its molecular weight is 270.30 g/mol.

A: Yes, research articles report characterization using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FTIR) has been used to analyze the functional group changes during the synthesis of a poly(vinyl chloride) metallopolymer using ferric chloride hexahydrate []. Additionally, X-ray diffraction analysis has been employed to study the crystal structure of this compound [] and to characterize α-Fe2O3 nanoparticles prepared using this compound as a precursor [].

ANone: While generally stable, its stability can be affected by factors like pH and the presence of other ions.

A: Yes, research has demonstrated its compatibility with various materials. For example, it has been successfully incorporated into poly(vinyl chloride) to create a stable metallopolymer with excellent hydrophobic and oleophobic properties []. Additionally, this compound has been used to modify chitosan, resulting in a compound adsorbent with enhanced Cr(VI) removal capabilities [].

A: It acts as a Lewis acid catalyst in various organic reactions. It is particularly useful in esterification, oxidation, and condensation reactions. For example, this compound has been successfully employed as a catalyst in the synthesis of various compounds, including dibutyl maleate [], n-butyl chloroacetate [], isobutyl propionate [], diisopentyl maleate [], 3,4-dihydropyrimidinones [], ethyl chloroacetate [], cyclohexyl acetate [], amyl chloroacetate [], nerolin bromelia [], and ethyl lactate [].

A: In the Biginelli reaction, this compound catalyzes the condensation of an aldehyde, a β-keto ester, and urea to form 3,4-dihydropyrimidinones. It activates the carbonyl groups of the reactants, facilitating the formation of the desired product [].

A: Yes, it has been employed in the synthesis of various compounds with industrial applications. For example, it has been used as a catalyst for synthesizing dibutyl maleate, a compound used as a monomer in the production of polymers and resins []. It has also been utilized in the synthesis of n-butyl chloroacetate, an important intermediate in the production of pharmaceuticals, pesticides, and dyes [].

ANone: While the provided abstracts do not delve into computational details, such techniques could be applied to model its interactions or predict reaction outcomes.

ANone: The presence of water molecules in the hydrated form can influence its Lewis acidity and, consequently, its catalytic activity.

ANone: It is generally stable under normal conditions but can be hygroscopic. Proper storage is essential to prevent moisture absorption.

ANone: Yes, it is corrosive and requires careful handling. Appropriate safety data sheets should be consulted before use.

ANone: While it's not a common active pharmaceutical ingredient, it can be used in some formulations or as a reagent in drug synthesis.

A: Yes, it finds use in wastewater treatment [, , ], as a mordant in dyeing, and in various other industrial processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)